(2E,4E)-hexa-2,4-diene-1,6-diol
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Overview
Description
(2E,4E)-hexa-2,4-diene-1,6-diol is an organic compound characterized by two conjugated double bonds and two hydroxyl groups at the terminal positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-hexa-2,4-diene-1,6-diol can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative, which is then subjected to further reactions to introduce the hydroxyl groups. Another method includes the selective hydrogenation of hexa-2,4-dienoic acid derivatives, followed by hydrolysis to yield the desired diol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-hexa-2,4-diene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products
Oxidation: Hexa-2,4-dienoic acid or hexa-2,4-dienal.
Reduction: Hexane-1,6-diol.
Substitution: Halogenated derivatives such as hexa-2,4-diene-1,6-dibromide.
Scientific Research Applications
(2E,4E)-hexa-2,4-diene-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (2E,4E)-hexa-2,4-diene-1,6-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the conjugated double bonds can participate in electron transfer reactions. These interactions can affect cellular processes such as enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-hexa-2,4-dienoic acid: Similar structure but with carboxyl groups instead of hydroxyl groups.
Hexa-2,4-dien-1-ol: Contains a single hydroxyl group.
Hexa-2,4-dien-1-al: Contains an aldehyde group instead of hydroxyl groups.
Properties
CAS No. |
107550-83-4 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(2E,4E)-hexa-2,4-diene-1,6-diol |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h1-4,7-8H,5-6H2/b3-1+,4-2+ |
InChI Key |
UALGDSCLDIEGCQ-ZPUQHVIOSA-N |
Isomeric SMILES |
C(O)/C=C/C=C/CO |
Canonical SMILES |
C(C=CC=CCO)O |
Purity |
95 |
Origin of Product |
United States |
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